3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Description

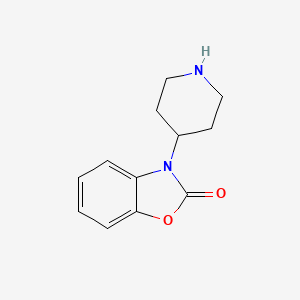

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDARRYSVKYQEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462299 | |

| Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215878-20-9 | |

| Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological significance of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. By synthesizing available data on its core structure and related analogues, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary for further investigation and application.

Introduction: The Benzoxazolone Scaffold in Drug Discovery

The 1,3-benzoxazol-2(3H)-one nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is present in a wide array of compounds demonstrating potential as anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2] The incorporation of a piperidinyl group, a common pharmacophore in central nervous system (CNS) active drugs, at the N-3 position suggests that this compound may possess significant neuromodulatory properties.

This guide will delve into the known chemical characteristics of this specific molecule, outline plausible synthetic routes based on established methodologies for related compounds, and explore its potential pharmacological profile by examining the activities of structurally similar agents.

Chemical Identity and Properties

While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties can be defined. The compound is most commonly available and referenced as its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [3] |

| Synonyms | 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | [4] |

| CAS Number | 162045-54-7 | [3] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 254.71 g/mol | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). |

Note: The molecular formula and weight correspond to the hydrochloride salt.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of the core 2-(piperidin-4-yl)benzo[d]oxazole intermediate is a key step. This can be achieved through the cyclization of 2-aminophenol with piperidine-4-carboxylic acid. Subsequent reaction of this intermediate would lead to the target compound. A related patent for 3-piperidinyl-substituted 1,2-benzisoxazoles provides a foundational methodology that can be adapted.[5]

A general procedure for the synthesis of related benzimidazolone derivatives, which can be conceptually applied here, involves the reaction of a substituted aniline with 1,1'-carbonyldiimidazole (CDI) to form the heterocyclic core.[6] Alkylation or acylation at the nitrogen atom can then be performed to introduce the desired piperidinyl moiety.

Experimental Protocol: A Generalizable Approach for N-Alkylation

The following protocol outlines a general method for the N-alkylation of a heterocyclic core, which could be adapted for the final step in the synthesis of this compound, assuming the precursor 1,3-benzoxazol-2(3H)-one is first coupled with a protected 4-halopiperidine.

-

Reaction Setup: To a stirred suspension of a heterocyclic core (e.g., 1,3-benzoxazol-2(3H)-one) and a base such as potassium carbonate (K₂CO₃) in a suitable aprotic solvent like acetonitrile (ACN), add the alkylating agent (e.g., a protected 4-halopiperidine).

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the mixture and concentrate it in vacuo. Dilute the residue with water and extract with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

-

Deprotection: If a protecting group (e.g., Boc) is used on the piperidine nitrogen, a final deprotection step using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent would be necessary to yield the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]: a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor with preclinical antipsychotic-like and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride | 1864060-14-9 | Benchchem [benchchem.com]

- 5. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Guide to the Structural Elucidation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Abstract

This technical guide provides a detailed, multi-faceted strategy for the definitive structure elucidation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing insights from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography, this document serves as a practical manual for researchers, chemists, and drug development professionals. The narrative emphasizes not only the procedural steps of each analytical technique but also the underlying scientific rationale, ensuring a self-validating and robust analytical workflow. All protocols and data interpretations are grounded in established principles and supported by authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

The compound this compound is a bifunctional molecule featuring a rigid benzoxazolone core linked to a flexible piperidine moiety. Such scaffolds are prevalent in pharmacologically active agents, making unambiguous structural confirmation a critical prerequisite for any further biological or medicinal investigation. The potential for isomeric confusion and the need for precise characterization demand a rigorous, integrated analytical approach.

This guide eschews a simple checklist of procedures in favor of a logical, causality-driven workflow. The elucidation process begins with foundational techniques that confirm molecular weight and elemental composition, proceeds to detailed mapping of the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure. Each step is designed to build upon the last, creating a cascade of evidence that converges on a single, validated chemical structure.

The Analyte: this compound

The target molecule consists of two key heterocyclic systems connected by a nitrogen-carbon bond. Understanding the distinct chemical environments of each component is fundamental to interpreting the spectral data that follows.

-

1,3-Benzoxazol-2(3H)-one: A bicyclic system containing a benzene ring fused to an oxazolone ring. The lactam-like carbonyl group and the aromatic system are key features that will yield characteristic spectroscopic signals.

-

Piperidine: A saturated six-membered nitrogen-containing ring. Its non-aromatic nature and conformational flexibility will be reflected in the aliphatic region of the NMR spectrum.

Below is the proposed structure with systematic numbering used for subsequent spectral assignments.

An In-Depth Technical Guide to 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one (CAS No. 215878-20-9), a heterocyclic compound belonging to the benzoxazolone class. The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known for its broad therapeutic potential.[1] This document synthesizes available data on its chemical properties, proposes a robust synthetic pathway based on established methodologies for analogous structures, and outlines detailed characterization protocols. Furthermore, it explores the potential pharmacological applications of this molecule by examining the well-documented activities of structurally related compounds, including their roles as central nervous system agents and kinase inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Core Compound Identification and Properties

This compound is a specific derivative of the benzoxazolone family, featuring a piperidine moiety attached at the N3 position of the heterocyclic ring. This structural combination is of significant interest in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 215878-20-9 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| IUPAC Name | 3-(piperidin-4-yl)-1,3-benzoxazol-2-one | |

| Appearance | Expected to be a solid |

Note: Physical properties like melting point and solubility are not publicly documented and would require experimental determination.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from procedures for structurally similar compounds.[5] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of tert-butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate

-

To a stirred solution of 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous Dichloromethane (DCM) at room temperature, add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent).

-

Stir the mixture for 30 minutes.

-

Add o-aminophenol (1.0 equivalent) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the protected intermediate from Step 1 in a minimal amount of DCM.

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 10 equivalents in a 10% DCM solution) or a saturated solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove the acid and solvent.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the benzoxazole ring (typically in the δ 7.0-7.5 ppm region), a multiplet for the piperidine methine proton (CH-N), and distinct signals for the axial and equatorial protons of the piperidine CH₂ groups. The N-H proton of the piperidine may appear as a broad singlet.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) of the oxazolone ring is expected around δ 155 ppm. Aromatic carbons and distinct signals for the piperidine carbons would also be present.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 219.11.

Infrared (IR) Spectroscopy

-

A strong absorption band characteristic of the cyclic carbamate carbonyl (C=O) stretch is expected in the range of 1750-1780 cm⁻¹. C-N and C-O stretching bands, as well as aromatic C-H bands, will also be present.

Pharmacological Potential and Applications

The this compound scaffold is a key feature in numerous pharmacologically active agents. While this specific molecule has not been extensively profiled, its structural components suggest significant potential for therapeutic applications.

Central Nervous System (CNS) Activity

The piperidinyl-benzisoxazole scaffold, a close structural isomer, is the core of atypical antipsychotic drugs like Risperidone.[6] These compounds often exhibit high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1] The neuroleptic activity of these related structures is well-documented, suggesting that this compound could be a valuable tool compound or starting point for developing novel CNS-active agents.[7]

Caption: Hypothesized mechanism of CNS activity based on related structures.

Oncology and Kinase Inhibition

Derivatives of piperidinyl-benzoxazole have been designed and synthesized as potent dual inhibitors of key receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis. This suggests a potential application for the core scaffold in the development of novel anticancer agents.

Anti-inflammatory Activity

The structurally related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its ability to inhibit the NLRP3 inflammasome, a key component in the inflammatory response.[5] This opens a promising avenue for exploring the anti-inflammatory potential of the title compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling chemical compounds of this class should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For related compounds, hazards such as skin and eye irritation have been noted. This material should be considered hazardous until comprehensive toxicological data is available.

References

- 1. 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The benzoxazolone moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines a multi-step synthesis, elucidates the underlying chemical principles, and provides detailed experimental protocols.

Introduction: The Significance of the Benzoxazolone Core

The 1,3-benzoxazol-2(3H)-one nucleus is a versatile pharmacophore present in numerous biologically active compounds.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The incorporation of a piperidinyl substituent at the N-3 position can significantly modulate the physicochemical properties and biological activity of the parent molecule, making this compound a valuable target for drug discovery programs.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy. This involves the independent synthesis of two key building blocks: the 1,3-benzoxazol-2(3H)-one core and a suitably protected 4-functionalized piperidine derivative. These fragments are then coupled, followed by a final deprotection step to yield the target compound. This approach allows for flexibility in the synthesis of analogs and facilitates purification of intermediates.

The proposed synthetic workflow is illustrated below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 1,3-Benzoxazol-2(3H)-one Core

The formation of the benzoxazolone ring system is a critical first step. A common and efficient method involves the cyclization of 2-aminophenol with a carbonyl source, such as urea.[5] This reaction proceeds through the formation of an intermediate N-phenylurea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol: Synthesis of 1,3-Benzoxazol-2(3H)-one

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 2-Aminophenol | 109.13 g/mol | 1.0 |

| Urea | 60.06 g/mol | 1.5 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol and urea.

-

Heat the mixture to 130-140 °C. The solids will melt and react, with the evolution of ammonia gas.

-

Maintain the temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The product will solidify.

-

Recrystallize the crude product from water or an ethanol/water mixture to afford pure 1,3-benzoxazol-2(3H)-one as a white crystalline solid.

Part 2: Preparation of N-Boc-4-hydroxypiperidine

To ensure selective coupling at the desired positions and to avoid side reactions, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. N-Boc-4-hydroxypiperidine is a commercially available reagent, but can also be prepared from 4-hydroxypiperidine.

Part 3: Coupling via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon.[6][7] In this key step, 1,3-benzoxazol-2(3H)-one acts as the nucleophile, attacking the activated N-Boc-4-hydroxypiperidine. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 1,3-Benzoxazol-2(3H)-one | 135.12 g/mol | 1.0 |

| N-Boc-4-hydroxypiperidine | 201.26 g/mol | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 1.2 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 g/mol | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - |

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-benzoxazol-2(3H)-one, N-Boc-4-hydroxypiperidine, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one.

Part 4: Deprotection of the Piperidine Nitrogen

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8][9][10]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Quantity |

| N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one | 1.0 eq. |

| Trifluoroacetic acid (TFA) | 10-20% v/v in Dichloromethane (DCM) |

Procedure:

-

Dissolve N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, the final compound can be further purified by recrystallization or column chromatography.

Characterization

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the successful formation of the desired structure.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands will indicate the presence of key functional groups, such as the carbonyl of the benzoxazolone ring and the N-H of the piperidine.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming its elemental composition.

Trustworthiness and Validation

The described protocols are based on well-established and reliable chemical transformations.[3][6] The success of each step can be readily validated through routine analytical techniques such as TLC for reaction monitoring and NMR and MS for structural confirmation of the products. The convergent nature of the synthesis allows for the purification of intermediates, ensuring the high purity of the final compound.

Conclusion

This technical guide provides a detailed and logical pathway for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided mechanistic insights and detailed protocols are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel analogs.

References

- 1. jocpr.com [jocpr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Mitsunobu and related reactions: advances and applications. | Semantic Scholar [semanticscholar.org]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The benzoxazolone core is a privileged scaffold, and the piperidinyl group is frequently incorporated to modulate physicochemical properties such as solubility and to interact with biological targets. A thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement in any research and development pipeline, from initial screening to formulation.[1]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data on this specific molecule, this document serves as a predictive guide and a practical manual, offering detailed protocols based on established principles of physical chemistry and regulatory guidelines for pharmaceutical development.

Predicted Physicochemical Profile of this compound

The physicochemical properties of a molecule are dictated by its structure. By dissecting the components of this compound, we can predict its behavior in various environments.

Structural Analysis:

-

1,3-Benzoxazol-2(3H)-one Core: This planar, aromatic system is relatively non-polar. The parent compound, 2(3H)-Benzoxazolone, is described as only slightly soluble in water and possesses a weakly acidic proton on the nitrogen (pKa ≈ 9.30).[2] This suggests that the core itself contributes to low aqueous solubility.

-

Piperidinyl Substituent: The key feature of this moiety is its basic nitrogen atom. The pKa of piperidine is approximately 11.2, and while substitution will modulate this, we can expect the piperidinyl nitrogen in this molecule to be protonated at physiological pH. This ionization is crucial as it introduces a positive charge, which will significantly enhance its solubility in acidic to neutral aqueous solutions compared to the parent benzoxazolone.

Predicted Solubility Behavior:

-

pH-Dependent Solubility: Due to the basic piperidinyl nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent. At low pH, the molecule will exist as a protonated, cationic species, leading to higher solubility. As the pH increases towards and beyond the pKa of the piperidinyl nitrogen, the molecule will become deprotonated and exist as the free base. This neutral form is expected to be significantly less soluble, and precipitation may occur.

-

Organic Solubility: The molecule's aromatic core and aliphatic piperidine ring suggest that the free base form will have good solubility in a range of organic solvents, such as methanol, ethanol, DMSO, and dichloromethane.

-

Partition Coefficient (LogP): The partition coefficient, which describes the distribution of a compound between an organic and an aqueous phase, will also be pH-dependent. The LogP of the free base is predicted to be moderate to high, indicating good lipophilicity. However, at acidic pH, the LogD (distribution coefficient) will be much lower due to the increased concentration of the charged species in the aqueous phase.[3]

A Practical Guide to Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

- This compound (solid)

- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, various organic solvents)

- Vials with screw caps

- Orbital shaker or rotator with temperature control

- Centrifuge

- Calibrated pH meter

- Analytical balance

- HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

- Syringe filters (e.g., 0.45 µm PTFE or PVDF)

2. Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.

- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

- Sampling and Dilution: Carefully remove an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any fine particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of the compound.

- Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Deionized Water | 25 | ||

| 0.1 N HCl | 25 | ||

| PBS pH 7.4 | 25 | 7.4 | |

| Methanol | 25 | N/A | |

| Ethanol | 25 | N/A | |

| DMSO | 25 | N/A |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[4][5][6]

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A guideline.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Stock Solution Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80°C for several hours. Periodically withdraw samples, neutralize with 1 N NaOH, and analyze.

- Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C). Periodically withdraw samples, neutralize with 1 N HCl, and analyze. The benzoxazolone ring may be susceptible to hydrolytic opening under basic conditions.

- Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Analyze at various time points.

- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for several days. Also, expose the stock solution to heat (e.g., 60-80°C).

- Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Sample Analysis:

- All stressed samples should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact drug from all major degradation products.

- A photodiode array (PDA) detector is useful for assessing peak purity and obtaining UV spectra of the degradants.

- LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for the structural elucidation of degradation products.

4. Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 1 N HCl | |||||

| Base Hydrolysis | 1 N NaOH | |||||

| Oxidation | 3% H₂O₂ | |||||

| Thermal (Solid) | Dry Heat | |||||

| Photolytic | UV/Vis Light |

Visualization of the Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

Literature review of piperidinyl-benzoxazolone compounds

An In-depth Technical Guide to Piperidinyl-Benzoxazolone Compounds: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

The benzoxazolone nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic characteristics, make it an ideal framework for drug design.[2] When combined with a piperidine moiety, the resulting piperidinyl-benzoxazolone derivatives exhibit a diverse and potent biological profile, positioning them as "privileged scaffolds" in the development of novel therapeutics.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5]

This technical guide offers a comprehensive review of piperidinyl-benzoxazolone compounds for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the extensive pharmacological applications with a focus on anticancer activity, analyzes structure-activity relationships (SAR), and provides detailed experimental protocols for their evaluation.

Synthetic Strategies: Constructing the Core

The synthesis of piperidinyl-benzoxazolone derivatives typically follows a multi-step pathway, beginning with the construction of the core scaffold. A common and effective method involves the cyclization of a 2-aminophenol with piperidine-4-carboxylic acid.[6] This foundational reaction creates the 2-(piperidin-4-yl)benzo[d]oxazole intermediate, which serves as a versatile platform for further derivatization.

The subsequent diversification of the scaffold is primarily achieved by introducing various substituents onto the nitrogen atom of the piperidine ring. This allows for the exploration of a wide chemical space and the fine-tuning of the compound's pharmacological properties. A general synthetic scheme is illustrated below.[6]

Caption: General synthetic pathway for piperidinyl-benzoxazolone derivatives.

Pharmacological Applications and Mechanisms of Action

Anticancer Activity: Dual Inhibition of Receptor Tyrosine Kinases

A particularly promising application of piperidinyl-benzoxazolone compounds is in oncology, specifically as inhibitors of receptor tyrosine kinases (RTKs).[6] RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are crucial for tumor angiogenesis, growth, and metastasis.[7] The simultaneous inhibition of these two pathways presents a robust anticancer strategy.[6][7]

Certain piperidinyl-benzoxazolone derivatives have been identified as potent dual inhibitors of VEGFR-2 and c-Met.[6] For instance, compound 11b , a p-fluorophenyl derivative, has demonstrated strong inhibition of both kinases and exhibited selective cytotoxicity against breast cancer cells (MCF-7).[6][8] Mechanistically, these compounds induce G2/M cell-cycle arrest and apoptosis, which is accompanied by the upregulation of pro-apoptotic markers like p53, BAX, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[6]

Caption: Mechanism of dual inhibition of VEGFR-2 and c-Met pathways.

Antimicrobial and Other Activities

Beyond their anticancer properties, piperidinyl-benzoxazolone and related structures have shown a broad spectrum of biological activities.

-

Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][9][10] Some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.[9][11]

-

Neuropharmacological Potential: These compounds have been investigated as ligands for the 18 kDa translocator protein (TSPO), suggesting their potential in treating psychiatric disorders.[12] Additionally, derivatives have been designed to target melatonin receptors, indicating possible applications in pain management.[13][14]

-

Anti-inflammatory Effects: Certain benzoxazolone derivatives act as inhibitors of the myeloid differentiation protein 2 (MD2), a key component in inflammatory pathways, highlighting their potential as anti-inflammatory agents.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidinyl-benzoxazolone compounds is highly dependent on the nature and position of substituents on both the benzoxazolone core and the piperidine ring.

| Compound Series | Key Substituents | Observed Activity | Reference |

| Acetamide Derivatives | p-fluoro-m-trifluoromethylphenyl (5i) | Least effective in the series for VEGFR-2/c-Met inhibition. | [6] |

| Ethanone Derivatives | p-fluorophenyl (11b) | Strong dual inhibition of VEGFR-2/c-Met; high cytotoxicity against MCF-7 cells. | [6][8] |

| Ethanone Derivatives | Phenyl (11a) | Good cytotoxic action against MCF-7, A549, and PC-3 cells. | [6][8] |

| Benzoxazolone Derivatives | Chlorine at 5th position | Enhanced apoptotic activity in MDA-MB-231 breast cancer cells. | [3] |

From these studies, it is evident that electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the piperidine nitrogen can significantly enhance anticancer activity.[6] Similarly, substitution on the benzoxazolone ring, like chlorination, can influence apoptotic potential.[3]

Key Experimental Protocols

The evaluation of piperidinyl-benzoxazolone compounds involves a series of in vitro and in silico assays to determine their efficacy and mechanism of action.

Caption: Workflow for the in vitro evaluation of anticancer activity.

Kinase Inhibitory Assay (VEGFR-2 and c-Met)

-

Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

-

Methodology:

-

Recombinant human VEGFR-2 and c-Met kinases are used.

-

The assay is typically performed in a 96-well plate format.

-

The compound is serially diluted and incubated with the kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in the presence of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody.

-

Sorafenib and Staurosporine are commonly used as positive controls for VEGFR-2 and c-Met inhibition, respectively.[6][7]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vitro Antiproliferative Activity (MTT Assay)

-

Objective: To assess the cytotoxicity of the compounds against various cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[8]

-

The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[3]

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Cell Cycle Analysis

-

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in the G0/G1, S, and G2/M phases is quantified to identify any cell cycle arrest.[6]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by the compound.

-

Methodology:

-

Cells are treated with the test compound as in the cell cycle analysis.

-

The cells are harvested and washed.

-

The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Conclusion and Future Perspectives

Piperidinyl-benzoxazolone compounds represent a versatile and highly promising class of molecules in drug discovery. Their synthetic accessibility and the wide range of biological activities they exhibit, particularly as dual VEGFR-2/c-Met kinase inhibitors, underscore their therapeutic potential. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and drug-like characteristics.[12] Further exploration of their potential in treating neurodegenerative diseases, inflammatory conditions, and microbial infections is also warranted. The continued investigation of this "privileged scaffold" is poised to yield novel therapeutic agents for a variety of challenging diseases.

References

- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jddt.in [jddt.in]

- 10. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 11. academicjournals.org [academicjournals.org]

- 12. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A-Z Guide to the Physicochemical Profile of the Benzoxazolone Nucleus

Abstract: The benzoxazolone nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad range of biological activities.[1][2] This technical guide provides an in-depth exploration of the core physicochemical characteristics of the 2(3H)-benzoxazolone ring system. We will dissect its structural features, acidity, lipophilicity, and solubility, grounding these properties in the context of drug design and development. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and characterization of this vital pharmacophore, offering researchers and drug development professionals a comprehensive resource for leveraging its full potential.

Introduction: The Significance of the Benzoxazolone Core

The 2(3H)-benzoxazolone is a bicyclic heterocyclic compound featuring a benzene ring fused to an oxazolone ring.[3][4] This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of biologically active molecules, spanning therapeutics for cancer, inflammation, pain, and neurodegenerative disorders.[5][6][7] Its prevalence stems from a unique combination of features: it possesses both lipophilic (the benzene ring) and hydrophilic (the carbamate moiety) fragments, exhibits weak acidity, and offers numerous sites for chemical modification to fine-tune its properties.[5][8] The benzoxazolone core often acts as a bioisosteric replacement for less metabolically stable phenol or catechol moieties, sharing similar pKa values and electronic distributions while offering improved pharmacokinetic profiles.[1] This guide serves to illuminate the fundamental physicochemical properties that make the benzoxazolone nucleus an exemplary scaffold for drug design.[5]

Core Physicochemical Properties

A thorough understanding of a scaffold's intrinsic properties is paramount for rational drug design. The benzoxazolone nucleus presents a distinct and advantageous profile.

Structure and Solid-State Properties

The 2(3H)-benzoxazolone molecule is a planar system, a feature confirmed by X-ray crystallography.[9][10] This planarity can facilitate stacking interactions, such as π–π interactions, with biological targets.[11] The parent compound typically appears as a white to pale yellow crystalline solid.[3] In the solid state, benzoxazolone molecules often form hydrogen-bonded networks, with the N–H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor, contributing to its crystalline structure.[9]

Key Quantitative Physicochemical Data

The behavior of a molecule in a biological system is largely dictated by its physicochemical parameters. The table below summarizes the key data for the unsubstituted 2(3H)-benzoxazolone core.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₂ | [12] |

| Molecular Weight | 135.12 g/mol | [12] |

| Melting Point | 141 - 142 °C | [12] |

| Boiling Point | 335 °C (at 760 mmHg) | [12] |

| pKa (Acidity) | ~7.8 - 9.5 | [4][13][14] |

| LogP (Lipophilicity) | ~0.97 - 1.16 | [5][12] |

| Aqueous Solubility | Limited / Slightly Soluble | [3][14] |

| Hydrogen Bond Donors | 1 | [12] |

| Hydrogen Bond Acceptors | 2 | [12] |

Note: Experimental values for pKa and LogP can vary based on the specific conditions and methods used for determination.

Acidity (pKa)

The benzoxazolone nucleus is weakly acidic due to the proton on the nitrogen atom (N-H) of the carbamate group. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The reported pKa of benzoxazolone is approximately 7.8, meaning at physiological pH (~7.4), a significant portion of the molecules will be in the neutral, protonated form.[13] This weakly acidic nature is comparable to that of phenols, reinforcing its utility as a bioisostere.[1]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The experimental LogP for benzoxazolone is approximately 1.16, indicating a balanced character—neither excessively lipophilic nor hydrophilic.[12] This balance is advantageous for oral bioavailability, allowing the molecule to be soluble enough in the gastrointestinal tract while also being sufficiently lipid-soluble to cross cell membranes.

Solubility

The solubility of a compound is a key factor in drug discovery, impacting everything from in vitro assays to in vivo bioavailability.[15][16] 2(3H)-benzoxazolone has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[3] Its aqueous solubility can be enhanced at pH values above its pKa, where the deprotonated, anionic form becomes more prevalent. For drug discovery, a solubility of >60 µg/mL is often considered a good target.[15] The solubility of benzoxazolone derivatives can be modulated through substitution on the benzene ring; for instance, adding polar groups can increase aqueous solubility, while adding non-polar groups can decrease it.[17]

Experimental Characterization Workflows

Validating the identity and purity of the benzoxazolone core and its derivatives, as well as experimentally determining their physicochemical properties, is a routine necessity in drug development.

Synthesis of the Benzoxazolone Core

A common and efficient method for synthesizing the 2(3H)-benzoxazolone core is through the condensation of o-aminophenol with a carbonyl source like urea or phosgene.[6] Another effective approach involves a Hofmann-type rearrangement of salicylamides using reagents like iodobenzene diacetate.[18]

Caption: A generalized workflow for the synthesis and purification of the 2(3H)-benzoxazolone core.

Spectroscopic Characterization

Once synthesized, the structure is confirmed using standard spectroscopic methods:

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the carbonyl C=O stretch (around 1750 cm⁻¹).[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons and the N-H proton. ¹³C NMR will show the characteristic carbonyl carbon signal.[19]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination.[20][21] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[22]

-

Sample Preparation: Prepare a ~1 mM solution of the benzoxazolone compound in water or a suitable co-solvent if solubility is low.[20] Ensure the solution has a constant ionic strength by adding a salt like KCl (e.g., to 0.15 M).[20][22]

-

Initial Acidification: Acidify the sample solution to a pH of ~1.8-2.0 using a standardized HCl solution (e.g., 0.1 M).[22]

-

Titration: Place the solution on a magnetic stirrer, immerse the pH electrode, and begin titrating by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).[22]

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12-12.5.[22]

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[23]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[20]

Protocol for LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining LogP.[24][25] It directly measures the partitioning of a compound between n-octanol and water.

Caption: Step-by-step workflow for the classic shake-flask LogP determination method.

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water (or buffer, for LogD) and water/buffer saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[24][26]

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[27]

-

Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4) in a vial.[24][26]

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.[25][28]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[28]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[26]

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[27]

Protocol for Kinetic Solubility Assessment

For early-stage drug discovery, high-throughput kinetic solubility assays are often preferred over thermodynamic methods.[15] These assays typically start with a DMSO stock solution.[28][29]

Methodology (Direct UV/Filtration Method):

-

Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[29][30]

-

Plate Setup: In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[16][29] The final DMSO concentration should be low (e.g., <2%) to minimize its effect on solubility.[16]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[28][29]

-

Filtration: Filter the solution through a solubility filter plate to remove any precipitated (undissolved) compound.[28][29]

-

Quantification: Measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer plate reader. A standard curve is used for quantification.[16][29]

-

Data Analysis: The measured concentration represents the kinetic solubility of the compound under the assay conditions.[29]

Medicinal Chemistry Implications

The physicochemical profile of the benzoxazolone nucleus directly translates to its success as a pharmacophore.

Caption: Relationship between benzoxazolone's properties and key drug development aspects.

-

Target Interaction: The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific interactions with biological targets like enzymes and receptors.[5] The planar aromatic ring can participate in favorable π-stacking interactions.

-

ADME Optimization: The balanced LogP facilitates good membrane permeability. The weakly acidic pKa ensures that the compound remains largely in its more permeable neutral form in the acidic environment of the stomach and upper intestine, aiding absorption.

-

Metabolic Stability: By serving as a bioisostere for phenols, the benzoxazolone ring can block sites of metabolic oxidation (e.g., glucuronidation), often leading to improved metabolic stability and a longer half-life.[1]

-

Tunability: The true power of the scaffold lies in its synthetic tractability. Substituents can be readily introduced at various positions on the benzene ring or at the nitrogen atom, allowing chemists to systematically modulate all key physicochemical properties to optimize a lead compound's efficacy, selectivity, and pharmacokinetic profile.[2][5]

Conclusion

The 2(3H)-benzoxazolone nucleus is a testament to the power of a well-balanced physicochemical profile. Its unique combination of structural rigidity, hydrogen bonding capability, tunable acidity, and balanced lipophilicity provides an exceptional foundation for the design of novel therapeutics. By understanding these core properties and employing robust experimental methods for their characterization, researchers can continue to unlock the vast pharmacological potential of this truly privileged scaffold.[1][2]

References

- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 59-49-4: 2(3H)-Benzoxazolone | CymitQuimica [cymitquimica.com]

- 4. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. scispace.com [scispace.com]

- 11. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. brainly.com [brainly.com]

- 14. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Benzoxazolone synthesis [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. enamine.net [enamine.net]

- 29. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 30. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Deconvolution of Biological Targets for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Abstract

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including neuroprotective, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The specific derivative, 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, combines this versatile core with a piperidinyl moiety, a common constituent of centrally active agents.[4] Elucidating the precise molecular targets of this compound is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this molecule, moving from broad, computational predictions to specific, functionally validated protein interactions. The methodologies described herein are designed as self-validating systems, incorporating essential controls to ensure the generation of robust and reliable data.

Foundational Analysis: The Benzoxazolone Scaffold and Initial Hypotheses

The benzoxazolone nucleus is an attractive scaffold for drug design due to its favorable physicochemical properties, which facilitate interactions with a diverse range of biological targets.[1] Its established profile includes applications as cholinesterase inhibitors, anti-HIV agents, and inhibitors of inducible nitric oxide synthase (iNOS).[1]

A key structural analog that informs our initial investigation is Riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).[5] Riluzole's mechanism is multifaceted, primarily involving the inhibition of glutamate release through the blockade of voltage-gated sodium channels and non-competitive antagonism of NMDA receptors.[6][7] Given the structural similarity, it is logical to hypothesize that this compound may engage similar targets within the glutamatergic system.

Therefore, our investigation will be guided by two parallel objectives:

-

Hypothesis-Driven Inquiry: Directly probing for activity against known targets of benzoxazole-like structures (e.g., sodium channels, glutamate receptors, inflammatory kinases).

-

Unbiased, Phenotypic Discovery: Employing global, proteome-wide screening methods to identify novel or unexpected targets.

The overall workflow for target deconvolution is a multi-stage process, beginning with broad, predictive methods and progressively narrowing the focus to specific, validated interactions.

In Silico Target Prediction: Generating the Initial Hypothesis Landscape

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point for identifying potential targets.[8][9] These approaches leverage vast databases of known drug-target interactions to predict binding partners based on the chemical structure of the query molecule.[10][11]

Methodology:

-

Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction or SuperPred, which compare the 2D/3D structure of this compound against libraries of bioactive molecules. The underlying principle is that structurally similar molecules often share common biological targets.

-

Molecular Docking: If high-resolution structures of hypothesized targets (e.g., voltage-gated sodium channels, NMDA receptor subunits) are available in the Protein Data Bank (PDB), molecular docking simulations can predict the binding pose and estimate the binding affinity of the compound.

Data Presentation: The output from these servers should be compiled to identify recurring target classes and prioritize them for experimental validation.

| Prediction Server | Predicted Target Class | Representative Targets | Confidence Score / Probability |

| SwissTargetPrediction | Voltage-gated ion channel | SCN2A, SCN8A | 0.75 |

| SwissTargetPrediction | Family A G protein-coupled receptor | DRD2, HTR2A | 0.68 |

| SuperPred | Cytochrome P450 | CYP1A2, CYP3A4 | High |

| Molecular Docking | NMDA Receptor Subunit | GRIN2B | -8.2 kcal/mol (Binding Energy) |

| Literature Analogy | Kinase | VEGFR-2, c-Met | N/A (Hypothesized) |

Expertise & Causality: The purpose of this step is not to definitively identify targets, but to build a rational framework for subsequent experiments. For instance, the prediction of dopamine (DRD2) and serotonin (HTR2A) receptors, combined with the piperidinyl moiety, strongly suggests that a CNS-focused cell panel would be a logical choice for validation assays.

Chemical Proteomics: Unbiased Identification of Binding Partners

The cornerstone of modern target deconvolution is chemical proteomics, an affinity-based method that uses the small molecule itself as "bait" to capture its interacting proteins from a complex biological sample.[12][13][14] This approach is powerful because it is unbiased and identifies direct binding partners in a native-like context.[15][16]

The most common implementation is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[15][16]

Detailed Experimental Protocol: AC-MS

Trustworthiness through Self-Validation: This protocol's integrity relies on a critical control: a parallel experiment using "control" beads. This could be the underivatized beads alone or, ideally, beads coupled to a structurally similar but biologically inactive analog of the compound. A true target will show significant enrichment on the active compound beads but not on the control beads.

1. Probe Synthesis and Immobilization:

- Rationale: To use the compound as bait, it must be attached to a solid support (e.g., Sepharose or magnetic beads). This requires synthesizing a derivative of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl or amine group) for covalent attachment. The linker's position must be carefully chosen to minimize disruption of the compound's native binding interactions.

- Step 1: Synthesize a derivative of the parent compound with a reactive handle.

- Step 2: Covalently couple the synthesized probe to NHS-activated Sepharose beads or similar, following the manufacturer's protocol.

- Step 3: Prepare control beads (e.g., beads blocked with ethanolamine) in parallel.

- Step 4: Thoroughly wash both sets of beads to remove unreacted compounds.

2. Cell Lysate Preparation:

- Rationale: The choice of cell line should be guided by the compound's known or hypothesized activity. For this compound, a neuronal cell line (e.g., SH-SY5Y) or a relevant cancer cell line (e.g., MCF-7, based on general benzoxazole activity) would be appropriate.[17]

- Step 1: Culture selected cells to ~80-90% confluency.

- Step 2: Harvest cells and wash with ice-cold PBS.

- Step 3: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).

- Step 4: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

- Step 5: Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

3. Affinity Pulldown:

- Step 1: Incubate a defined amount of total protein (e.g., 5-10 mg) from the cell lysate with the compound-coupled beads and the control beads. Perform this incubation for 2-4 hours at 4°C with gentle rotation.

- Step 2 (Optional Competition Control): In a separate tube, pre-incubate the lysate with an excess of the free, unmodified parent compound before adding the compound-coupled beads. True targets will be outcompeted by the free compound, leading to a reduced signal in the final MS analysis.

- Step 3: Pellet the beads and discard the supernatant.

- Step 4: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that bind non-specifically.

4. Elution and Sample Preparation for Mass Spectrometry:

- Step 1: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competition with a high concentration of free compound.

- Step 2: Separate the eluted proteins briefly on an SDS-PAGE gel. This helps to remove detergents and other interfering substances.

- Step 3: Perform an in-gel trypsin digest of the entire protein lane.

- Step 4: Extract the resulting peptides and prepare them for LC-MS/MS analysis.

5. Data Analysis and Hit Prioritization:

- Rationale: The goal is to identify proteins that are significantly enriched in the compound pulldown compared to the control.

- Step 1: Identify proteins and their relative abundance (e.g., using label-free quantification) in both samples using a proteomics software suite (e.g., MaxQuant).

- Step 2: Calculate the fold-change enrichment for each protein (Compound/Control).

- Step 3: Prioritize "hits" based on high fold-change, statistical significance (p-value), and the number of unique peptides identified.

| Protein ID | Gene Symbol | Score | Unique Peptides | Fold Change (Compound vs. Control) | Notes |

| P35354 | SCN2A | 450 | 21 | 15.2 | High confidence hit; aligns with in silico data. |

| Q13936 | GRIN2B | 312 | 15 | 8.5 | High confidence hit; aligns with in silico data. |

| P08575 | TNF | 185 | 8 | 6.1 | Potential inflammatory target.[18] |

| P04792 | HSP90AA1 | 890 | 45 | 1.1 | Common non-specific binder; likely false positive. |

Target Validation: From Binding to Function

Identifying a binding partner via chemical proteomics is a significant finding, but it does not confirm functional modulation.[19] The next critical phase is to validate these interactions using orthogonal biochemical and cell-based assays to demonstrate that the compound's binding to the target leads to a measurable biological response.[20][21]

Hypothesized Target Pathway: Modulation of Glutamatergic Synapse

Based on the Riluzole analogy and potential AC-MS hits like SCN2A (a sodium channel) and GRIN2B (an NMDA receptor subunit), we can visualize a potential mechanism of action at the synapse.

Detailed Protocol: Cell-Based Functional Validation (Calcium Flux Assay)

Rationale: If the compound antagonizes NMDA receptors, it should block the influx of calcium that occurs upon receptor activation by glutamate. This can be measured in real-time using a calcium-sensitive fluorescent dye. This assay provides direct functional evidence of target engagement in a live-cell context.[22]

-

Materials:

-

HEK293 cells stably expressing the NMDA receptor subunits (e.g., GRIN1/GRIN2B).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate and Glycine (co-agonist) stock solutions.

-

This compound and a known NMDA antagonist (e.g., AP5) as a positive control.

-

Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

-

-

Methodology:

-

Cell Plating: Plate the NMDA receptor-expressing HEK293 cells in black-walled, clear-bottom 96-well or 384-well plates and grow overnight.

-

Dye Loading: Aspirate the growth medium and add assay buffer containing the Fluo-4 AM dye and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound (e.g., in a 10-point dose-response curve) to the wells. Also include wells with buffer only (negative control) and the positive control antagonist (AP5). Incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in the FLIPR instrument. Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

Agonist Stimulation: Program the instrument to add a pre-determined concentration of glutamate and glycine to all wells simultaneously.

-

Post-Stimulation Reading: Continue to record the fluorescence intensity for 2-3 minutes. Activation of NMDA receptors will cause a sharp increase in intracellular calcium, resulting in a fluorescence spike.

-

Data Analysis: Calculate the peak fluorescence response for each well. Plot the response as a function of the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal glutamate-induced calcium response.

-

Interpretation: A dose-dependent inhibition of the calcium signal by the test compound, similar to the positive control, would provide strong evidence that it functionally antagonizes the NMDA receptor in a cellular environment, thus validating a key hit from the proteomics screen.

Conclusion and Future Directions

This guide outlines a logical, multi-stage strategy for the comprehensive identification of biological targets for this compound. By integrating predictive computational methods with unbiased chemical proteomics and targeted functional validation, researchers can build a robust, evidence-based understanding of the compound's mechanism of action.

Successful validation of primary targets, such as ion channels or receptors, should be followed by broader pathway analysis to understand the downstream consequences of target engagement. Further studies could include electrophysiology (patch-clamp) for direct measurement of ion channel modulation, kinase profiling assays if kinases are identified as hits, and ultimately, testing in relevant animal models of disease to connect target engagement with in vivo efficacy. This systematic approach ensures that the therapeutic potential and potential liabilities of novel chemical matter are understood with the highest degree of scientific rigor.

References

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Riluzole - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. personal.ntu.edu.sg [personal.ntu.edu.sg]

- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 11. Machine Learning for Drug-Target Interaction Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]